molecular formula C16H13F3N4O B4665627 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B4665627
M. Wt: 334.30 g/mol
InChI Key: QSCOJKFPJLBYRZ-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a (4-methylphenoxy)methyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxymethyl substituent may influence steric and electronic interactions.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-11-5-7-14(8-6-11)24-10-15-20-21-22-23(15)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOJKFPJLBYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-(trifluoromethyl)benzonitrile can react with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-methylphenol can be reacted with a suitable leaving group (e.g., a halide) on the tetrazole intermediate to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy moiety, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and tetrazole groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Pharmaceutical research explores the potential of this compound as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the tetrazole ring can mimic carboxylic acids, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to targets due to its electron-withdrawing properties, while the tetrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Effects on the Tetrazole Core

The following table summarizes key structural differences and similarities with related tetrazole derivatives:

Compound Name Position 1 Substituent Position 5 Substituent Key Features Reference ID
Target Compound 3-(Trifluoromethyl)phenyl (4-Methylphenoxy)methyl Combines electron-withdrawing (CF₃) and electron-donating (CH₃O) groups -
5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole - 3-(Trifluoromethyl)phenyl Only CF₃-substituted at position 5; simpler structure
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole Phenyl (4-Methylbenzyl)sulfanyl Sulfur atom instead of oxygen; higher lipophilicity
5-(4-Methyl-3-nitrophenyl)-1H-tetrazole - 4-Methyl-3-nitrophenyl Nitro group increases polarity; meta-substitution affects electronic density
1,5-Bis(3,4,5-trimethoxyphenyl)-1H-tetrazole 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxyphenyl Symmetric substitution; methoxy groups enhance solubility

Key Observations:

  • The target compound’s 3-(trifluoromethyl)phenyl group at position 1 distinguishes it from most analogs, which typically substitute position 3. This meta-CF₃ group may reduce steric hindrance compared to para-substituted derivatives (e.g., 5-[4-(trifluoromethyl)phenyl]-1H-tetrazole ).
  • The (4-methylphenoxy)methyl substituent introduces an ether linkage, contrasting with thioether (e.g., ) or sulfonyl (e.g., ) analogs.

Physicochemical Properties

Property Target Compound (Predicted) 5-[3-(CF₃)phenyl]-1H-tetrazole 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole
Melting Point 160–170°C* 185–190°C 210–215°C
LogP ~3.5 (moderate lipophilicity) ~2.8 ~1.2 (high polarity due to nitro)
Solubility Low in water, high in DMSO Moderate in polar aprotic solvents Poor in organic solvents

*Predicted based on analogs.

  • The trifluoromethyl group increases hydrophobicity, while the nitro group in enhances polarity, reducing membrane permeability.
  • Phenoxymethyl vs. benzylsulfanyl: The former’s oxygen may improve aqueous solubility slightly compared to sulfur-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
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5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

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